(S)-(Tetrahydrofuran-2-YL)methanol
Description
Properties
IUPAC Name |
[(2S)-oxolan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-4-5-2-1-3-7-5/h5-6H,1-4H2/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYVTEYKTMYBMK-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](OC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57203-01-7 | |
| Record name | (2S)-(+)-2-(Hydroxymethyl)tetrahydrofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for S Tetrahydrofuran 2 Yl Methanol
Enantioselective Synthesis Strategies
Enantioselective synthesis is crucial for producing (S)-(Tetrahydrofuran-2-YL)methanol with the desired stereochemistry. Several sophisticated approaches have been developed to control the formation of the chiral center.
Catalytic Asymmetric Transformations for the Generation of the Chiral Center
Catalytic asymmetric transformations represent a powerful tool for establishing the stereocenter in this compound. These methods often involve the use of chiral catalysts to control the stereochemical outcome of a reaction.
One notable approach is the asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones. This reaction, catalyzed by cinchona-alkaloid-thiourea-based bifunctional organocatalysts, provides a direct route to chiral tetrahydrofuran (B95107) rings with excellent enantioselectivities, even at low catalyst loadings and ambient temperatures. organic-chemistry.org
Another strategy involves the enantioselective C(sp³)–H functionalization of oxacycles through a combination of photo-HAT (hydrogen atom transfer) and nickel dual catalysis. This method allows for the direct construction of enantiomerically enriched oxacycles from simple hydrocarbon precursors. organic-chemistry.org
Furthermore, nickel-catalyzed stereoselective asymmetric intramolecular reductive cyclization of O-alkynones has proven effective. The use of a P-chiral bisphosphine ligand, DI-BIDIME, with triethylsilane as a reducing agent, facilitates the construction of functionalized chiral tetrahydrofuran rings with high yields and excellent stereoselectivity. rsc.org
A bifunctional silver catalyst has also been employed in the intramolecular capture of oxonium ylides with alkynes to synthesize 2,5-dihydrofurans enantioselectively. rsc.org Mechanistic studies suggest that two molecules of the active catalytic species are involved in the key step. rsc.org
Table 1: Catalytic Asymmetric Transformations for Tetrahydrofuran Ring Synthesis
| Catalytic System | Reaction Type | Key Features |
| Cinchona-alkaloid-thiourea | Asymmetric cycloetherification | High enantioselectivities, low catalyst loading, ambient temperature. organic-chemistry.org |
| Photo-HAT/Nickel dual catalysis | Enantioselective C(sp³)–H functionalization | Direct synthesis from hydrocarbon feedstocks. organic-chemistry.org |
| Nickel/DI-BIDIME | Intramolecular reductive cyclization | High yields and stereoselectivity for chiral tetrahydrofurans. rsc.org |
| Bifunctional Silver Catalyst | Intramolecular oxonium ylide capture | Enantioselective synthesis of 2,5-dihydrofurans. rsc.org |
Chemoenzymatic Approaches for Enantiomeric Purity
Chemoenzymatic strategies leverage the high selectivity of enzymes to achieve exceptional enantiomeric purity. These methods often involve the kinetic resolution of a racemic mixture or the asymmetric transformation of a prochiral substrate.
A key chemoenzymatic approach involves the lipase-catalyzed enantioselective acetylation of a racemic alcohol precursor. This enzymatic resolution effectively separates the enantiomers, allowing for the isolation of the desired (S)-enantiomer with high purity. This method has been successfully applied in the synthesis of tetrahydropyran (B127337) derivatives, a strategy that can be adapted for tetrahydrofuran synthesis. nih.gov
Diastereoselective Synthesis through Chiral Auxiliary Mediation
Diastereoselective synthesis using chiral auxiliaries is a well-established method for controlling stereochemistry. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.
One such strategy involves the use of chiral N-tert-butanesulfinyl auxiliaries. osi.lv These auxiliaries can be attached to a precursor molecule, and their steric and electronic properties guide the diastereoselective formation of new stereocenters. For instance, the diastereoselective reduction of N-tert-butanesulfinylketimines is a powerful method for producing chiral amines with multiple stereocenters. osi.lv A similar principle can be applied to the synthesis of chiral alcohols like this compound.
Another example is the [3+2] cycloaddition reaction of a chiral allylsilane with an α-keto ester. researchgate.net The chiral auxiliary on the keto ester directs the diastereoselective formation of the tetrahydrofuran ring. Subsequent removal of the auxiliary yields the enantiomerically enriched silyl-substituted tetrahydrofuran. researchgate.net
Table 2: Chiral Auxiliaries in Diastereoselective Synthesis
| Chiral Auxiliary | Reaction Type | Key Features |
| N-tert-butanesulfinamide | Diastereoselective reduction | Efficient synthesis of chiral amines, adaptable for alcohols. osi.lv |
| Chiral α-keto esters | [3+2] Cycloaddition | High diastereoselectivity in tetrahydrofuran ring formation. researchgate.net |
| (S)-R]-methyl-p-tolylsulfoxide | Reduction of a γ-hydroxyketone | Generates 2,5-cis-disubstituted tetrahydrofurans with good diastereomeric ratios. nih.gov |
One-Pot Reaction Sequences for Enhanced Synthetic Efficiency
One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource utilization, and waste reduction.
A general and robust one-pot synthesis of highly functionalized tetrahydrofuran rings has been developed using activated propargyl alcohols and reactive Michael acceptors in the presence of catalytic tributylphosphine (B147548) (Bu3P). udayton.edu This method allows for the rapid construction of complex tetrahydrofuran structures.
Another approach involves the one-pot synthesis of imidazolinium salts through the ring-opening of tetrahydrofuran with N,N'-disubstituted diamines, promoted by carbon dioxide. nih.gov While this specific reaction produces imidazolinium salts, the principle of one-pot transformations involving tetrahydrofuran showcases a strategy for enhancing synthetic efficiency.
Established Reaction Pathways for this compound
Beyond the advanced enantioselective strategies, there are well-established and commonly employed methods for the synthesis of this compound.
Reduction of (S)-2-Tetrahydrofuranone using Hydride Reagents (e.g., NaBH4, LiAlH4)
A common and straightforward method for synthesizing this compound is the reduction of the corresponding lactone, (S)-2-tetrahydrofuranone. This reduction is typically achieved using hydride-donating reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). numberanalytics.com
Sodium Borohydride (NaBH₄):
Sodium borohydride is a milder reducing agent compared to LiAlH₄. numberanalytics.com It is generally selective for the reduction of aldehydes and ketones. youtube.com While it can reduce esters, the reaction is often slower and may require specific conditions, such as elevated temperatures or the use of activating agents. reddit.comorganic-chemistry.org The reduction of (S)-2-tetrahydrofuranone with NaBH₄ typically proceeds in an anhydrous solvent like tetrahydrofuran (THF) or diethyl ether to yield this compound.
Lithium Aluminum Hydride (LiAlH₄):
Lithium aluminum hydride is a much stronger and more reactive reducing agent than NaBH₄. numberanalytics.commasterorganicchemistry.com It readily reduces a wide range of functional groups, including esters and lactones, to the corresponding primary alcohols. masterorganicchemistry.comic.ac.uk The reaction is typically carried out in a dry aprotic solvent such as diethyl ether or THF under an inert atmosphere, often at low temperatures to control the reactivity. numberanalytics.comnumberanalytics.com The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon of the lactone. numberanalytics.com
Table 3: Comparison of Hydride Reagents for the Reduction of (S)-2-Tetrahydrofuranone
| Hydride Reagent | Reactivity | Typical Solvents | Key Considerations |
| Sodium Borohydride (NaBH₄) | Milder, more selective. numberanalytics.comyoutube.com | Tetrahydrofuran (THF), Diethyl ether. | May require specific conditions for lactone reduction. reddit.com |
| Lithium Aluminum Hydride (LiAlH₄) | Stronger, highly reactive. numberanalytics.commasterorganicchemistry.com | Diethyl ether, Tetrahydrofuran (THF). numberanalytics.comnumberanalytics.com | Highly reactive with protic solvents; requires anhydrous conditions. numberanalytics.com |
Catalytic Hydrogenation Methods for (S)-2-Tetrahydrofuranone
The reduction of (S)-2-tetrahydrofuranone is a common pathway to synthesize this compound. While traditional methods employ reducing agents like sodium borohydride or lithium aluminum hydride, recent advancements focus on catalytic hydrogenation for a more efficient and scalable process.
Catalytic hydrogenation involves the use of metal catalysts to facilitate the addition of hydrogen to the carbonyl group of the lactone. Various catalysts, including those based on nickel, palladium, platinum, and ruthenium, have been investigated for this transformation. The choice of catalyst, support material, and reaction conditions significantly influences the yield and selectivity of the desired alcohol. For instance, nickel-based catalysts, often supported on materials like silica (B1680970) (SiO2), have been explored for the hydrogenation of related furanic compounds. researchgate.net The efficiency of these catalysts can be affected by factors such as metal loading and particle size. researchgate.net
Table 1: Catalyst Performance in Hydrogenation Reactions
| Catalyst | Support | Key Findings | Reference |
|---|---|---|---|
| Nickel | SiO2 | Catalyst performance is highly dependent on Ni content, with optimized loading leading to higher conversion and selectivity. | researchgate.net |
| Iridium-Nickel | Carbon | Bimetallic catalysts can show synergistic effects, leading to high conversion and selectivity under specific temperature and pressure conditions. | kaust.edu.sa |
Enantioselective Epoxide Ring-Opening Strategies
Enantioselective ring-opening of epoxides presents a powerful strategy for the stereocontrolled synthesis of chiral alcohols like this compound. This approach involves the use of a chiral catalyst to control the regioselectivity and stereoselectivity of the nucleophilic attack on an epoxide ring.
Metal-salen complexes, particularly those involving chromium and cobalt, have emerged as highly effective catalysts for the asymmetric ring-opening (ARO) of epoxides. nih.govunits.it These reactions can proceed with high enantioselectivity, providing access to optically pure products. The mechanism often involves the cooperative activation of both the epoxide and the nucleophile by the metal center. nih.govunits.it The choice of nucleophile and reaction conditions can be tuned to achieve the desired product. For instance, the use of water as a nucleophile in a hydrolytic kinetic resolution process can provide enantiopure terminal epoxides. nih.gov The intramolecular opening of epoxides by a tethered alcohol is a known route to cyclic ethers like tetrahydrofurans. nih.gov
Catalytic Hydroxymethylation Approaches
Catalytic hydroxymethylation represents a direct approach to introduce a hydroxymethyl group onto a tetrahydrofuran precursor. While specific examples for the direct hydroxymethylation to form this compound are not extensively detailed in the provided search results, related transformations provide insights into potential strategies.
For instance, the synthesis of tetrahydrofuran-2,5-dimethanol from isosorbide (B1672297) involves a hydrogenation process using catalysts such as platinum, palladium, or ruthenium. google.com This suggests that catalytic routes for functionalizing the tetrahydrofuran ring are viable. The development of a catalytic system for the direct and asymmetric hydroxymethylation at the C-2 position of a suitable tetrahydrofuran precursor would be a significant advancement.
Novel Synthetic Route Development and Optimization
The development of novel and optimized synthetic routes is crucial for improving the efficiency, sustainability, and cost-effectiveness of producing this compound.
Exploration of Organometallic Reagents in Synthesis
Organometallic reagents play a pivotal role in modern organic synthesis. In the context of synthesizing this compound, organometallic compounds can be utilized in various ways. For instance, Grignard reagents and organolithium compounds are commonly used for the formation of carbon-carbon bonds. researchgate.net The use of 2-methyltetrahydrofuran (B130290) (2-MeTHF), a greener solvent alternative to THF, has been shown to be advantageous in reactions involving highly basic organometallic reagents due to its increased stability. researchgate.netnih.gov This allows for reactions to be conducted at higher temperatures. nih.gov
Asymmetric C(sp3)-H Oxidation Methodologies
The direct functionalization of C(sp3)-H bonds is a rapidly advancing area in organic synthesis. Asymmetric C(sp3)-H oxidation offers a highly efficient and atom-economical approach to introduce functionality into saturated heterocyclic systems like tetrahydrofuran. Photochemical methods, often employing dual catalysis systems involving a photosensitizer and a metal catalyst (e.g., nickel), have been developed for the C-H functionalization of oxacycles. organic-chemistry.org This strategy allows for the direct coupling of aryl groups to the tetrahydrofuran ring, demonstrating the potential for creating precursors to this compound through subsequent transformations. organic-chemistry.org
Utilizing Chiral Lactone Carboxylic Acids as Precursors
Chiral lactone carboxylic acids represent valuable starting materials for the synthesis of this compound. The carboxylic acid group provides a handle for selective reduction. The reduction of a carboxylic acid to an alcohol is a fundamental transformation in organic synthesis. While strong reducing agents like lithium aluminum hydride can be used, catalytic hydrogenation methods are often preferred for their milder reaction conditions and improved safety profile. The synthesis of 2-methyltetrahydrofuran from levulinic acid, a gamma-keto acid, often proceeds through a lactone intermediate (γ-valerolactone), which is then hydrogenated to the final product. mdpi.com This highlights the viability of using lactone precursors in the synthesis of substituted tetrahydrofurans.
Stereospecific Cyclization Reactions
The stereospecific synthesis of the tetrahydrofuran (THF) ring is a critical step in the formation of this compound. Various strategies have been developed to control the stereochemistry during the cyclization process, ensuring the desired (S)-configuration at the C2 position.
One effective method involves the oxonium-Prins cyclization . This reaction has been reported for the stereoselective synthesis of cis- and trans-2,3-disubstituted tetrahydrofurans. For instance, SnBr4-promoted oxonium-Prins cyclizations of certain substrates lead to the formation of the THF ring. The stereochemical outcome, whether cis or trans, can be influenced by the reaction conditions and the nature of the starting material. Computational studies support a stepwise oxonium-Prins/cation trapping pathway in some cases.
Another approach is the intramolecular addition of alcohols to epoxides . This method is widely used in the synthesis of complex molecules containing a THF ring. The epoxide can be generated in situ, followed by an intramolecular cyclization.
Radical cyclization also offers a pathway to tetrahydrofuran derivatives. For example, the radical cyclization of bis(β-alkoxyacrylates) derived from chiral diols can produce (tetrahydrofuranyl)tetrahydrofuran structures with controlled stereochemistry.
Furthermore, acid-catalyzed cyclizations of polyol substrates are a common strategy. For example, the treatment of 2,4,5-triols with p-toluenesulfonic acid (p-TsOH) can yield tetrahydrofuran products through the formation of an intermediate episulfonium ion followed by a 5-exo-cyclization. The regioselectivity of this type of reaction is often thermodynamically controlled. Similarly, HClO4-catalyzed cyclization of hydroxyselenide precursors can proceed through a seleniranium ion intermediate to form 2,5-cis-disubstituted tetrahydrofurans.
The stereochemical outcome of these cyclization reactions is often dictated by the configuration of the starting material and the transition state geometry. For example, in certain additions to 3-arylidene lactones, the stereochemistry is controlled by the substituent at the 5-position rather than the 4-position, which is a key consideration in the synthesis of specific lignan (B3055560) structures containing a trisubstituted THF ring.
Mechanistic Insights into this compound Formation
Understanding the reaction mechanisms is paramount for optimizing the synthesis of this compound. This includes analyzing transition states, reaction kinetics, solvent effects, and catalyst design.
Transition State Analysis in Enantioselective Catalysis
The enantioselectivity in the synthesis of chiral molecules like this compound is often determined by the subtle energy differences between diastereomeric transition states. In enantioselective catalysis, chiral catalysts create a chiral environment that favors the formation of one enantiomer over the other.
For example, in the synthesis of 2,3-disubstituted tetrahydrofurans via oxonium-Prins cyclization, the formation of the 2,3-cis isomer can be preferred through a dipseudoequatorial transition state. Similarly, in Lewis acid-catalyzed reactions of γ-alkoxyallylstannanes, the stereochemical outcome (2,3-trans or 2,3-cis) can be controlled by the orientation of the Lewis acid in the transition state.
In phase-transfer catalysis, aza-Michael additions have been used to create chiral centers with high enantiomeric excess (ee). The catalyst, often derived from quinine, forms a transition state that directs the nucleophilic attack from a specific face of the prochiral substrate.
The table below illustrates how different catalysts and conditions can influence the stereochemical outcome and yield in the synthesis of substituted tetrahydrofurans, providing insight into the controlling transition states.
| Catalyst/Reagent | Substrate | Product Configuration | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Yield (%) | Reference |
| SnBr4 | E-configured styrene (B11656) derivative | 2,3-cis-THF | - | 40 | |
| BF3·OEt2 | γ-alkoxyallylstannane | 2,3-trans-disubstituted THF | >90:10 dr | >95 | |
| Thermal conditions | γ-alkoxyallylstannane | 2,3-cis-disubstituted THF | 98:2 dr | >95 | |
| Sn(OTf)2 | Activated cyclopropane (B1198618) and benzaldehyde (B42025) | 2,5-disubstituted THF | 20:1 dr | 97 | |
| Quinine-derived PTC | tert-butyl β-naphthylmethoxycarbamate | (R)-aza-Michael adduct | 96% ee | - |
Reaction Kinetics and Rate-Determining Steps in this compound Production
In many catalytic cycles, the regeneration of the active catalyst can be the RDS. For instance, in some palladium-catalyzed cross-coupling reactions, the reductive elimination step to release the product and regenerate the Pd(0) catalyst can be rate-limiting. In other systems, such as the methanol-to-hydrocarbons (MTH) process, the formation of the initial carbon-carbon bond is a critical step.
The kinetics of methanol (B129727) synthesis itself, often a precursor or related reaction, are known to be favored at low temperatures and high pressures from a thermodynamic standpoint due to the exothermic nature of the reaction. However, low temperatures can also lead to slow reaction kinetics, necessitating a balance to achieve optimal yield.
Solvent Effects and Reaction Medium Optimization
The choice of solvent can have a profound impact on the reaction rate, selectivity, and even the stereochemical outcome of a synthesis. Solvents with ether functionalities, such as tetrahydrofuran (THF) and its derivative 2-methyltetrahydrofuran (2-MeTHF), are common in organometallic chemistry due to their ability to solvate and stabilize reactive species.
2-MeTHF, derived from biomass sources like corn cobs, is considered a greener alternative to THF. Its higher stability towards highly basic organometallic reagents allows for reactions to be run at higher temperatures. The use of 2-MeTHF has been shown to be beneficial in various transformations, including asymmetric reactions. For example, optimization studies have shown that 2-MeTHF can be the best solvent for certain reactions, with temperature adjustments further improving diastereoselectivity and yield.
In some cases, bip
Chemical Reactivity and Derivatization of S Tetrahydrofuran 2 Yl Methanol
Transformations of the Hydroxyl Group
The primary alcohol functional group in (S)-(Tetrahydrofuran-2-YL)methanol is the main site for a variety of chemical transformations, allowing for its conversion into other functional groups and the synthesis of more complex molecules.
Oxidation Reactions to Aldehydes and Carboxylic Acids
The primary alcohol of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. passmyexams.co.uk
Controlled oxidation to the corresponding aldehyde, (S)-tetrahydrofuran-2-carbaldehyde, can be achieved using mild oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC) are effective for this transformation. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures, is another method that selectively produces the aldehyde without over-oxidation. organic-chemistry.org
Stronger oxidizing agents will convert the primary alcohol directly to the carboxylic acid, (S)-tetrahydrofuran-2-carboxylic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions. A mixture of sodium bromide (NaBr) and Selectfluor in a mixed solvent system like acetonitrile/water has also been shown to be effective for oxidizing primary alcohols to carboxylic acids. nih.gov
Table 1: Oxidation Reactions of this compound
| Product | Reagent(s) | Reaction Type |
|---|---|---|
| (S)-Tetrahydrofuran-2-carbaldehyde | Pyridinium chlorochromate (PCC) | Mild Oxidation |
| (S)-Tetrahydrofuran-2-carbaldehyde | DMSO, Oxalyl Chloride, Triethylamine | Swern Oxidation |
| (S)-Tetrahydrofuran-2-carboxylic acid | Potassium permanganate (KMnO₄) | Strong Oxidation |
| (S)-Tetrahydrofuran-2-carboxylic acid | Chromium trioxide (CrO₃) / Acid | Jones Oxidation |
| (S)-Tetrahydrofuran-2-carboxylic acid | Sodium bromide (NaBr), Selectfluor | Halogen-mediated Oxidation |
Reduction to (S)-Tetrahydrofuran-2-ylmethane
The hydroxyl group of this compound can be removed through a reduction (deoxygenation) process to yield (S)-Tetrahydrofuran-2-ylmethane. This transformation involves converting the alcohol into a derivative that can be readily reduced. One common method is the Barton-McCombie deoxygenation, where the alcohol is first converted to a thiocarbonyl derivative, such as a xanthate, which is then treated with a radical initiator (like AIBN) and a hydrogen atom source (like tributyltin hydride) to effect the reduction. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are mentioned in some contexts, they are typically used for reducing carbonyls and esters and would not directly reduce a primary alcohol to a methyl group.
Nucleophilic Substitution Reactions (e.g., with SOCl₂, PBr₃)
The hydroxyl group is a poor leaving group, but it can be converted into a good one, facilitating nucleophilic substitution reactions. masterorganicchemistry.com Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) effectively replaces the hydroxyl group with a halogen. These reactions typically proceed via an Sₙ2 mechanism, resulting in an inversion of stereochemistry if the reaction were to occur at a chiral center. However, since the reaction is at a primary carbon adjacent to the chiral center, the stereochemistry of the tetrahydrofuran (B95107) ring is preserved.
Reaction with Thionyl Chloride (SOCl₂): This reaction converts the alcohol to (S)-2-(chloromethyl)tetrahydrofuran. It is often carried out in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct.
Reaction with Phosphorus Tribromide (PBr₃): This reagent is used to synthesize (S)-2-(bromomethyl)tetrahydrofuran from the parent alcohol.
Table 2: Nucleophilic Substitution of the Hydroxyl Group
| Reagent | Product | Leaving Group |
|---|---|---|
| Thionyl chloride (SOCl₂) | (S)-2-(Chloromethyl)tetrahydrofuran | Chloride (Cl⁻) |
| Phosphorus tribromide (PBr₃) | (S)-2-(Bromomethyl)tetrahydrofuran | Bromide (Br⁻) |
Esterification and Etherification Reactions
The hydroxyl group of this compound readily undergoes esterification and etherification.
Esterification: This involves reacting the alcohol with a carboxylic acid or its derivative (like an acyl chloride or anhydride) to form an ester. Fischer esterification, where the alcohol is reacted with a carboxylic acid in the presence of a strong acid catalyst, is a common method.
Etherification: Ethers can be formed through various methods, such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, forming a new ether linkage.
Ring-Opening and Ring-Expansion Reactions
Controlled Ring-Opening for Linear Precursors
The tetrahydrofuran ring of this compound, while generally stable, can undergo controlled ring-opening reactions to yield valuable linear aliphatic precursors. These reactions typically require activation by Lewis acids or other catalytic systems to facilitate the cleavage of the C-O bond within the ether ring.
One significant application is the synthesis of 1,5-pentanediol, a linear diol, for which tetrahydrofurfuryl alcohol is a key precursor. wikipedia.org This transformation involves the hydrogenolysis of the THF ring, a process that highlights the industrial relevance of ring-opening reactions.
In a more targeted chemical synthesis context, the ring-opening of THF can be achieved using reagents like phosphorus trichloride (B1173362) (PCl3) in the presence of an organozinc catalyst. researchgate.net This reaction results in the formation of linear compounds such as [Cl(CH2)4O]PCl2 and [Cl(CH2)4O]2PCl, where the THF ring is opened to produce a 4-chlorobutoxy group attached to a phosphorus center. researchgate.net Lewis acid-assisted ring-opening with phosphine (B1218219) derivatives has also been reported as a method to generate functionalized linear products. researchgate.net These methods demonstrate how the seemingly inert THF ring can be strategically cleaved to access acyclic structures that are otherwise challenging to synthesize.
Derivatization for Biological Activity Modulation
The inherent structure of this compound makes it a valuable scaffold for medicinal chemistry. By modifying its structure, chemists can modulate its biological activity, leading to the development of new therapeutic agents.
The primary alcohol group of this compound is a prime site for esterification. The synthesis of ester derivatives can significantly alter the parent molecule's physicochemical properties, such as lipophilicity and cell permeability, which in turn affects its biological activity.
For instance, while not a direct derivative of this compound, studies on the related (S)-2-(tetrahydrofuran-2-yl)acetic acid have shown that its ester derivatives exhibit reduced bioactivity compared to the parent carboxylic acid. This suggests that the presence and nature of the ester group are critical determinants of biological function. In other research, various furan-containing ester derivatives have been synthesized and tested for their antimicrobial properties, demonstrating activity against organisms like Candida albicans, Escherichia coli, and Staphylococcus aureus. mdpi.com These findings underscore the potential of esterification as a strategy to generate bioactive molecules from furan-based scaffolds.
Beyond esterification, the introduction of other functional groups onto the this compound framework is a key strategy for creating chemical diversity. The primary alcohol can be oxidized using standard oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) to yield the corresponding aldehyde or carboxylic acid, respectively. These new functional groups can then serve as handles for further synthetic transformations.
Furthermore, the hydroxyl group can undergo substitution reactions. Treatment with reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) allows for the replacement of the hydroxyl group with a halogen atom. This opens up pathways for a variety of nucleophilic substitution reactions, enabling the attachment of a wide array of different chemical moieties to the tetrahydrofuran scaffold.
The tetrahydrofuran core of this compound is a foundational element for constructing more complex and sterically defined molecular architectures, such as spiro-tetrahydrofurans and polysubstituted tetrahydrofurans. These scaffolds are of significant interest in drug discovery due to their prevalence in biologically active natural products.
Polysubstituted Tetrahydrofurans: Several advanced synthetic methods have been developed to generate polysubstituted tetrahydrofurans. Palladium-catalyzed carboetherification reactions of γ-hydroxy internal alkenes, for example, can produce tetrahydrofuran products with three stereocenters in good yield and stereoselectivity. nih.gov Other methods include visible light-induced De Mayo acetalization and urea-enabled, Pd-catalyzed heteroannulation of 2-bromoallyl alcohols and 1,3-dienes. rsc.orgchemrxiv.org These strategies allow for the controlled installation of multiple substituents around the THF ring, creating a diverse library of compounds for biological screening. chemrxiv.org
Spiro-tetrahydrofurans: Spirocyclic systems containing a tetrahydrofuran ring represent a unique class of compounds with rigid, three-dimensional structures. The synthesis of bis-spiro-tetrahydrofuran pyrroline (B1223166) nitroxide radicals has been achieved through Mitsunobu reaction-mediated double cyclizations of N-Boc protected pyrroline tetraols. nih.gov In a serendipitous discovery during a medicinal chemistry campaign, a bromoetherification reaction led to the formation of a tetrahydrofuran-spiroepoxide. nih.gov This compound, an analog of the natural product FR901464, was found to be significantly less potent in its antiproliferative activity than its tetrahydropyran (B127337) counterpart, highlighting the critical role of the specific heterocyclic ring in presenting the epoxide warhead to its biological target, the spliceosome. nih.gov
Applications of S Tetrahydrofuran 2 Yl Methanol in Advanced Synthesis
Asymmetric Synthesis of Complex Organic Molecules
The precise three-dimensional arrangement of atoms in (S)-(tetrahydrofuran-2-yl)methanol is a key feature exploited by chemists to control the stereochemical outcome of reactions. This control is fundamental in asymmetric synthesis, where the goal is to produce a single desired stereoisomer of a target molecule.
This compound is widely employed as a chiral synthon, a small, well-defined molecule used to introduce a specific chiral center into a larger, more complex structure. Its tetrahydrofuran (B95107) (THF) ring is a common motif in many biologically active compounds. Chemists can modify the primary alcohol group or open the ether ring to construct elaborate molecular architectures. For instance, it is a key precursor in the synthesis of butenolides and other substituted tetrahydrofurans, which are core structures in various natural products. The compound's utility is demonstrated in its conversion to other chiral intermediates, such as (S)-2-(iodomethyl)tetrahydrofuran, which can then participate in coupling reactions to build larger molecular frameworks.
The synthesis of natural products, often characterized by their complex structures and specific stereochemistry, frequently relies on chiral pool starting materials like this compound. Its defined stereocenter serves as an anchor point to guide the formation of subsequent stereocenters in a predictable manner. This strategy has been successfully applied to the total synthesis of various natural compounds. For example, it has been used in the synthesis of lignans, a class of polyphenols with diverse biological activities. Furthermore, its structure is a component of certain polyether antibiotics and other complex macrocycles, where the THF unit is integral to the final architecture and biological function.
Beyond being incorporated into the final target molecule, this compound is instrumental in creating the tools for asymmetric synthesis itself. It serves as a precursor for the development of novel chiral ligands, which are organic molecules that bind to a metal center to form an asymmetric catalyst. These catalysts are capable of inducing high levels of stereoselectivity in a wide range of chemical transformations. For example, chiral phosphine (B1218219) ligands derived from this alcohol have been developed for use in asymmetric hydrogenation and other transition-metal-catalyzed reactions, enabling the efficient production of enantiomerically pure compounds.
Interactive Data Table: Examples of Molecules Synthesized from this compound
| Target Molecule Class | Specific Example | Role of this compound |
| Natural Products | Lignans | Chiral source for the stereospecific construction of the core structure. |
| Chiral Ligands | Chiral Phosphines | Precursor providing the chiral backbone for the ligand framework. |
| Pharmaceuticals | Amprenavir | Key chiral building block for the synthesis of the P1-ligand. |
| Pharmaceuticals | Darunavir | Precursor for the bis-tetrahydrofuran (bis-THF) ligand. |
Pharmaceutical and Medicinal Chemistry
The structural motifs present in this compound are frequently found in pharmacologically active molecules. This has made it a compound of significant interest in medicinal chemistry, where it is used as a starting point for the synthesis of new therapeutic agents.
The tetrahydrofuran ring is a privileged scaffold in drug design, meaning it is a molecular structure that is often found in successful drugs. The specific stereoisomer, this compound, is a precursor for the synthesis of a variety of bioactive compounds. Its derivatives have been explored for their potential as anti-inflammatory, anticancer, and antimicrobial agents. The ability to use this compound ensures that the resulting pharmaceutical is produced as a single enantiomer, which is often crucial for efficacy and safety, as different enantiomers can have different biological activities.
One of the most significant applications of this compound in medicine is its role in the synthesis of potent HIV-1 protease inhibitors. These drugs are a cornerstone of highly active antiretroviral therapy (HAART) used to treat HIV/AIDS. The compound is a critical chiral building block for the synthesis of the non-peptidic P1-ligand of several successful protease inhibitors, including Amprenavir. In these drugs, the tetrahydrofuran moiety binds to the active site of the HIV protease enzyme, effectively blocking its function and preventing the virus from maturing and replicating. It is also a key starting material for the synthesis of Darunavir, another important HIV protease inhibitor, which incorporates a central bis-tetrahydrofuran (bis-THF) unit derived from this compound.
Synthesis of Radioligands for Medical Imaging (e.g., sigma-1 receptors)
The development of selective radioligands is essential for non-invasive imaging techniques like Positron Emission Tomography (PET), which allows for the visualization and study of biological processes in vivo. The sigma-1 (σ1) receptor, in particular, is a target of interest in neurology and oncology. nih.gov
While this compound is recognized as a valuable chiral building block for producing pharmacologically active molecules, myskinrecipes.com a direct, documented synthetic pathway for prominent sigma-1 radioligands such as SA4503 or its fluorinated derivatives using this specific precursor is not detailed in readily available literature. The synthesis of these specific radioligands often originates from different starting materials, such as 3-phenyl-1-propanol (B195566) or by reacting N,N-bis(2-chloroethyl)-2-(3,4-dimethoxy)phenylethylamine with phenylpropylamine. nih.govnih.gov
However, the principle of using chiral precursors is paramount in designing selective radioligands. The stereochemistry of a ligand can fundamentally alter its interaction with a receptor. Research into other chiral sigma-1 receptor radioligands, such as (S)-(+)- and (R)-(-)-[¹⁸F]FBFP, highlights this importance. In one study, the two enantiomers were synthesized and found to exhibit comparable high affinity for sigma-1 receptors but different functional effects; the (R)-enantiomer behaved as an antagonist, while the (S)-enantiomer acted as an agonist. researchgate.net This demonstrates that a well-defined stereocenter, such as that present in this compound, is a critical design element for creating radioligands with specific and predictable biological activity, which is crucial for accurate medical imaging.
Binding Affinities of Various Ligands for Sigma Receptors
This table presents the binding affinities (Ki or IC50 values) of several compounds for sigma-1 (σ1) and sigma-2 (σ2) receptors. Lower values indicate higher affinity. Note that these compounds are not directly synthesized from this compound but illustrate the structural and affinity characteristics of sigma receptor ligands.
| Compound | Sigma-1 Affinity (nM) | Sigma-2 Affinity (nM) | Receptor Selectivity (σ2/σ1) | Reference |
|---|---|---|---|---|
| (S)-1 ([¹⁸F]FBFP enantiomer) | High Affinity | High Selectivity over σ2 | Not specified | researchgate.net |
| (R)-1 ([¹⁸F]FBFP enantiomer) | High Affinity | High Selectivity over σ2 | Not specified | researchgate.net |
| Compound 19 (AD417) | Ki = 75 | Ki ≈ 450 | 6-fold | nih.gov |
Intermediate in the Preparation of Nucleoside Analogues
Nucleoside analogues are a cornerstone of antiviral therapy. These compounds are structurally similar to natural nucleosides, the building blocks of DNA and RNA, but contain modifications to the sugar or base moiety that disrupt viral replication. The chiral tetrahydrofuran ring of this compound makes it an excellent precursor for the sugar-like portion of these analogues. myskinrecipes.comresearchgate.netresearchgate.net
Its stereospecific structure allows for the synthesis of enantiomerically pure compounds, which is critical as the biological activity of nucleoside analogues is often highly dependent on their stereochemistry. myskinrecipes.com This building block is particularly noted for its utility in producing antiviral and anticancer agents. myskinrecipes.com
A prime example of this application is in the development of HIV-1 protease inhibitors. Research has focused on designing substituted tetrahydrofuran derivatives to serve as the P2 ligand for potent inhibitors. nih.gov These synthetic tetrahydrofurans are designed to mimic the structure of natural substrates and bind tightly within the enzyme's active site. In one study, inhibitors incorporating a stereoselectively synthesized tetrahydrofuran ligand displayed very potent HIV-1 protease inhibitory activity, with some showing activity comparable to the established drug Darunavir. nih.gov The high-resolution X-ray crystal structure of one such inhibitor bound to the protease revealed how the substituted tetrahydrofuran ring forms crucial hydrogen bonds with the enzyme's backbone, validating its role as an effective structural scaffold. nih.gov
Materials Science and Polymer Chemistry
The applications of this compound extend into materials science, where it serves as a monomer or a precursor to create polymers, resins, and other novel materials.
This compound and its parent structure, tetrahydrofuran (THF), are employed in the synthesis of polymers. One significant application is in the creation of copolymers through ring-opening polymerization. For instance, the Lewis acid-catalyzed ring-opening of epoxidized vegetable oils in the presence of tetrahydrofuran yields polyether polyol copolymers. These copolymers, when reacted with methylene (B1212753) diphenyl diisocyanate (MDI), produce elastomeric polyurethanes.
The incorporation of the THF unit into the polymer backbone has been shown to dramatically improve the material's mechanical properties. Compared to a polyurethane made from the homopolymer of epoxidized palm oil, the copolymer incorporating THF exhibited a six-fold increase in tensile strength and a more than six-fold increase in elongation at break, transforming it into a much more robust and flexible elastomer.
Mechanical Properties of Polyurethanes with and without THF Copolymer
This table compares the mechanical properties of elastomeric polyurethanes derived from an epoxidized palm oil (EPO) homopolymer versus a copolymer of THF and EPO.
| Polyurethane Type | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|
| p(EPO-MDI) | 1.5 | 70 |
| p(THF-EPO-MDI) | 9.1 | 425 |
Beyond its role in polymerization, this compound is a versatile synthetic precursor for a range of novel, non-polymeric materials. myskinrecipes.com Its value lies in its function as a chiral synthon—a building block used to introduce a specific, stereochemically defined fragment into a larger molecule.
Researchers have developed methods to convert chiral lactone carboxylic acids into novel, enantioenriched 2,2-disubstituted tetrahydrofuran derivatives, demonstrating the platform's adaptability for creating unique molecular architectures. researchgate.netresearchgate.net Furthermore, there is growing interest in sustainable synthesis routes. One such strategy uses L-arabinose, a sugar readily available from agricultural waste, as a starting material to produce functionalized chiral tetrahydrofurans through selective dehydration. nih.gov These biomass-derived tetrahydrofurans can then be converted into other high-value molecules, as demonstrated by a formal synthesis of 3R-3-hydroxymuscarine, a biologically active compound. nih.gov This highlights the role of this compound and related structures as key intermediates in the creation of complex, value-added chemicals from renewable resources.
Biological and Ecological Relevance of S Tetrahydrofuran 2 Yl Methanol and Its Analogues
Bioactivity Studies
The unique chemical structure of (S)-(Tetrahydrofuran-2-YL)methanol underpins its involvement in several biological activities, ranging from influencing plant physiology to serving as a crucial component in biochemical research.
Modulation of Seed Germination
This compound has been implicated in the modulation of seed germination. Specifically, its bioactivity has been observed in the context of seed germination in S. macranthera. The process of seed germination is a complex physiological event regulated by a delicate balance of endogenous and exogenous factors, including phytohormones, light, and temperature. mdpi.com While the precise mechanism of how this compound influences this process is a subject of ongoing research, its structural characteristics may allow it to interact with signaling pathways that govern dormancy and germination. mdpi.com
Precursor for Pheromone-like Compounds
This compound serves as a precursor for the synthesis of pheromone-like compounds. An analogue, (S)-2-(Tetrahydrofuran-2-yl)acetic acid, functions as a pollinator attractant in certain orchid species. Although this analogue requires the presence of other compounds to induce full copulatory behavior in pollinators, its foundational role highlights the significance of the (S)-tetrahydrofuran moiety in constructing molecules for chemical communication in ecosystems.
Involvement in Enzyme-Catalyzed Reactions
This compound is utilized in the study of enzyme-catalyzed reactions. Its structure makes it a suitable substrate for various enzymes, enabling its participation in the synthesis of other bioactive molecules. The hydroxyl group and the tetrahydrofuran (B95107) ring are key to its reactivity and how it interacts with the active sites of enzymes. A related compound, 2-methyltetrahydrofuran (B130290) (2-MTHF), has been identified as a promising green solvent for enzyme-catalyzed reactions, such as those involving benzaldehyde (B42025) lyase, due to its bio-based origin and efficiency. rsc.orgresearchgate.net
Substrate in Biochemical Assays
In the field of biochemistry, this compound is employed as a substrate in assays designed to investigate enzyme activities and metabolic processes. Its participation in these assays helps researchers understand the kinetics and mechanisms of enzymatic transformations.
Below is a table summarizing the bioactivity studies of this compound and its analogues.
| Bioactivity Study | Compound/Analogue | Observed Effect/Use | Organism/System |
| Modulation of Seed Germination | This compound | Implicated in modulating seed germination. | S. macranthera |
| Precursor for Pheromone-like Compounds | (S)-2-(Tetrahydrofuran-2-yl)acetic acid | Acts as a pollinator attractant. | Orchids |
| Enzyme-Catalyzed Reactions | This compound | Serves as a substrate for synthesizing bioactive molecules. | In vitro enzymatic systems |
| Biochemical Assays | This compound | Used to study enzyme activities and metabolic processes. | Biochemical assays |
Mechanism of Biological Action
The biological effects of this compound are rooted in its interactions at a molecular level, particularly with enzymes and its integration into metabolic pathways.
Interactions with Enzymes and Metabolic Pathways
The mechanism of action for this compound is intrinsically linked to its role as a substrate for various enzymes. The tetrahydrofuran ring and the hydroxyl group are the primary features that determine its interaction with the molecular targets within these enzymes. When it acts as a substrate, it is catalytically converted into other bioactive molecules, thereby propagating its biological effects.
Derivatives and related structures of this compound are known to participate in significant metabolic pathways. For instance, the metabolism of methanol (B129727), a related simple alcohol, is a crucial physiological process. nih.govphysiology.org While not directly the same compound, the study of methanol metabolism provides insights into how a primary alcohol can be processed in a biological system. Methanol metabolism can be integrated with pathways like the S-adenosylmethionine (SAM) regeneration cycle, which is vital for methylation reactions. mdpi.com This integration can enhance the formation of 5-methyl-tetrahydrofolate, a key cofactor. mdpi.com The metabolism of such compounds is primarily handled by enzymes like alcohol dehydrogenase and cytochrome P450. physiology.orgnih.gov
Role of the Tetrahydrofuran Ring and Hydroxyl Group in Biological Recognition
The biological activity of this compound is intrinsically linked to its specific molecular structure, particularly the tetrahydrofuran (THF) ring and the appended hydroxyl group. These two features are crucial for its reactivity and its interactions with molecular targets such as enzymes. The oxygen atom within the THF ring and the oxygen of the hydroxyl group can act as hydrogen bond acceptors, while the hydrogen of the hydroxyl group can act as a hydrogen bond donor. This capability for hydrogen bonding is fundamental to the molecule's ability to interact with biological systems.
In various biological contexts, the tetrahydrofuran moiety serves as a critical structural scaffold. Saturated oxygenated heterocycles are found in a wide array of natural products that exhibit significant biological activities. researchgate.net The THF ring's oxygen, for instance, has been shown to be vital in the activity of certain HIV protease inhibitors. In studies of inhibitors containing a bis-THF ligand, replacing the THF oxygen with a carbon atom led to a dramatic decrease in antiviral activity, which was attributed to the loss of crucial hydrogen bonding within the enzyme's active site. nih.gov This highlights the direct role of the ring's heteroatom in molecular recognition and binding.
Similarly, the hydroxyl group is essential for the molecule's function, often participating in enzyme-catalyzed reactions where it may be a substrate for conversion into other bioactive compounds. In the context of lignocellulose processing, the oxygen atom of THF can form hydrogen bonds with the aldehyde group of HMF or the hydroxyl groups of glucose, demonstrating its capacity for specific molecular interactions. nih.gov This ability to form directed hydrogen bonds is a key determinant of how the molecule is recognized and processed in a biological environment.
Comparative Analysis with Related Tetrahydrofuran Derivatives
Enantiomeric Studies: (R)-(Tetrahydrofuran-2-YL)methanol
Chirality plays a pivotal role in the biological activity of many compounds, and this holds true for tetrahydrofuran derivatives. The stereospecific structure of this compound is a key factor in its bioactivity. Its enantiomer, (R)-(Tetrahydrofuran-2-YL)methanol, possesses the same constituent atoms and connectivity but a different spatial arrangement, which can lead to significantly different biological effects.
While direct comparative studies detailing the specific activity differences for every biological target are not always available, the principle of stereospecificity is well-established in pharmacology and biochemistry. Enantiomers often exhibit different affinities for chiral receptors and enzymes. For example, in other chiral tetrahydrofuran derivatives, such as 2-methyl-tetrahydrofuran-3-thiol acetate (B1210297), the enantiomers have been found to possess distinct aromatic nuances and different olfactory thresholds, demonstrating that biological systems can differentiate between stereoisomers. researchgate.net This principle underscores the importance of enantiomeric purity in the application of chiral compounds like this compound in scientific research and as a precursor for pharmaceuticals.
Table 1: Comparison of Enantiomeric Properties
| Compound | Chirality | Key Distinction | Implication for Bioactivity |
| This compound | S-configuration | Stereospecific structure. | Valuable as a chiral intermediate in asymmetric synthesis; specific interactions in ecological contexts. |
| (R)-(Tetrahydrofuran-2-YL)methanol | R-configuration | Enantiomer of the (S)-form. | Expected to have different biological activity due to chirality, interacting differently with chiral enzymes and receptors. |
Substituted Tetrahydrofuran Derivatives and their Biological Profiles
The tetrahydrofuran scaffold is a common motif in a multitude of biologically active compounds. researchgate.net By modifying the substituents on the THF ring, researchers have developed a wide range of derivatives with diverse and potent biological profiles. These derivatives are often designed to enhance interactions with specific biological targets.
A prominent example is in the development of HIV-1 protease inhibitors. Substituted tetrahydrofuran derivatives have been designed to act as P2 ligands, which are components of the inhibitor that bind to the S2 subsite of the HIV-1 protease active site. rsc.orgnih.gov These THF derivatives are engineered to maximize hydrogen bonding and van der Waals interactions with the enzyme's backbone. rsc.orgnih.gov For instance, the introduction of a fused tetrahydropyran (B127337)–tetrahydrofuran (Tp–THF) ring was rationalized to better fill the enzyme's binding pocket and optimize hydrogen-bonding interactions. nih.gov
Table 2: Biological Profiles of Selected Substituted Tetrahydrofuran Derivatives
| Derivative Class | Target/Activity | Research Findings | Reference |
| Substituted THF Derivatives | HIV-1 Protease Inhibition | Designed as P2 ligands to enhance binding to the protease active site through hydrogen bonding and van der Waals forces. rsc.orgnih.gov | rsc.org, nih.gov |
| Fused Cp-THF and Tp-THF Rings | HIV-1 Protease Inhibition | Fused ring systems like cyclopentane-THF (Cp-THF) and tetrahydropyran-THF (Tp-THF) act as potent P2 ligands. nih.gov | nih.gov |
| N-(tetrahydrofuran-2-ylmethyl)-4-chlorobenzenesulfonamide Derivatives | Antibacterial Activity | A series of N-substituted derivatives showed moderate inhibitory activity against various bacterial strains. researchgate.net | researchgate.net |
| 4'-(R)-hydroxy-5'-(S)-hydroxymethyl-tetrahydrofuranyl purines/pyrimidines | Antineoplastic Activity | Showed significant inhibition on the growth of HL-60 (human leukemia) cells. nih.gov | nih.gov |
Structure-Activity Relationships in Tetrahydrofuran Scaffolds
The study of structure-activity relationships (SAR) is crucial for understanding how the chemical structure of a molecule relates to its biological activity and for designing more potent and selective drugs. nih.govuni-bonn.de For the tetrahydrofuran scaffold, SAR studies have provided valuable insights into the roles of different structural features.
The integrity of the tetrahydrofuran ring and its oxygen atom is often paramount. As noted in HIV-1 protease inhibitors, the replacement of the cyclic ether oxygen in a furan (B31954) ring with a methylene (B1212753) group (a carbon atom) can lead to a drastic loss of antiviral activity. nih.gov This is attributed to the loss of a critical hydrogen bond with the enzyme, demonstrating that the heteroatom itself is a key pharmacophoric feature. nih.gov
The nature and position of substituents on the THF ring also profoundly influence activity. In the development of fentanyl analogues, compounds with a tetrahydrofuran substitution showed that the position of the ring oxygen could control the compound's efficacy, with a 3-substituted derivative showing greater agonist activity than its 2-substituted counterpart. nih.gov This indicates that the spatial relationship between the core scaffold and its functional groups is critical for receptor interaction. The addition of functional groups can also alter properties like solubility and reactivity, which in turn affects bioactivity. The systematic exploration of these relationships allows for the fine-tuning of molecules to achieve a desired biological profile. nih.gov
Table 3: Structure-Activity Relationship (SAR) Insights for Tetrahydrofuran Scaffolds
| Structural Feature | Modification | Impact on Biological Activity | Reference |
| Tetrahydrofuran Ring Oxygen | Replacement of oxygen with carbon in a furan ring of an HIV protease inhibitor. | Drastic loss of antiviral activity, likely due to the loss of a key hydrogen bond. nih.gov | nih.gov |
| Substituent Position | Altering the substitution position on the furan ring of fentanyl analogues (2- vs. 3-substituted). | Controlled the compound's efficacy, with the 3-substituted version showing greater agonist activity. nih.gov | nih.gov |
| Functional Groups | Addition of groups like methoxy (B1213986) or acetoxy to related compounds. | Can alter solubility and reactivity, which in turn modifies bioactivity. | |
| Ring System | Use of a larger, fused tetrahydropyran-tetrahydrofuran (Tp-THF) ring in HIV protease inhibitors. | Enhanced van der Waals interactions and optimized hydrogen bonding with the target enzyme. nih.gov | nih.gov |
Analytical and Spectroscopic Characterization in Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure and stereochemistry of (S)-(Tetrahydrofuran-2-YL)methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules. For this compound, both ¹H and ¹³C NMR are utilized to assign the stereochemistry and confirm the connectivity of atoms.
In ¹H NMR spectroscopy, distinct signals are observed for the protons on the tetrahydrofuran (B95107) ring and the hydroxymethyl group. Typically, the protons of the CH₂ groups on the tetrahydrofuran ring appear as multiplets in the range of δ 1.6–2.2 ppm. The methine proton and the hydroxymethyl protons resonate further downfield, between δ 3.6–4.0 ppm. The coupling constants between these protons provide valuable information about their spatial relationships, which is critical for conformational analysis. researchgate.net
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The development of methods for synthesizing tetrahydrofuran selectively labeled with the ¹³C isotope has allowed for a more detailed analysis of the ¹³C NMR spectra. This labeling removes the degeneracy of spin systems, enabling the precise determination of ¹³C–¹H and ¹³C–¹³C spin-spin coupling constants. researchgate.netosi.lv These data are instrumental in building a quantitative model of the conformational behavior of the tetrahydrofuran ring. researchgate.netosi.lv
A comparison of the NMR data for this compound with that of its enantiomer or racemic mixture can be used to confirm the enantiomeric purity. The chemical shifts of a chiral compound in a chiral solvent or in the presence of a chiral shift reagent will differ for the two enantiomers.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Tetrahydrofuran Derivatives
| Nucleus | Chemical Shift (ppm) |
| ¹H (CH₂ groups on ring) | 1.6–2.2 |
| ¹H (methine and hydroxymethyl) | 3.6–4.0 |
| ¹³C (α-carbon) | ~68 |
| ¹³C (β-carbons) | ~26 |
Note: Specific chemical shifts can vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to analyze its fragmentation pattern, which helps to confirm its structure. The molecular weight of this compound is approximately 102.13 g/mol . nih.gov
Under electron ionization (EI), the molecule undergoes fragmentation in a predictable manner. A common fragmentation pathway for alcohols is the loss of a water molecule (H₂O), which would result in a peak at m/z 84. libretexts.org Another characteristic fragmentation involves the cleavage of the C-C bond adjacent to the oxygen atom. libretexts.org For this compound, cleavage of the tetrahydrofuran ring can lead to fragment ions at m/z values such as 81 and 53. The observation of a protonated molecular ion, (M+H)⁺, at m/z 73 has also been reported in studies of tetrahydrofuran clusters. nih.gov
The fragmentation pattern of deuterated analogs, such as those containing C₄D₈O, can be used to further elucidate the fragmentation pathways by identifying which atoms are lost in each fragment. nih.gov
Table 2: Common Mass Spectrometry Fragments for Tetrahydrofuran Derivatives
| m/z | Proposed Fragment |
| 102 | [M]⁺ |
| 84 | [M-H₂O]⁺ |
| 81 | Ring cleavage fragment |
| 73 | [M+H]⁺ (in clusters) |
| 53 | Furan (B31954) derivative |
Infrared (IR) and Vibrational Circular Dichroism (VCD) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The most characteristic feature in the IR spectrum is a broad absorption band around 3390 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. Other significant peaks include C-H stretching vibrations at approximately 2927 cm⁻¹ and the C-O stretching vibration of the tetrahydrofuran ring at about 1056 cm⁻¹.
Vibrational circular dichroism (VCD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. rsc.org VCD measures the differential absorption of left and right circularly polarized infrared light. By comparing the experimental VCD spectrum of this compound with the spectrum calculated for a known absolute configuration, the stereochemistry can be unambiguously assigned. This technique provides detailed information about the solution-phase conformation and the spatial arrangement of functional groups. rsc.org
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatographic techniques are essential for assessing the purity and determining the enantiomeric excess of this compound.
Gas Chromatography (GC) for Purity and Quantitative Analysis
Gas chromatography (GC) is a widely used method for determining the purity of volatile compounds like this compound. osti.gov When coupled with a flame ionization detector (FID), GC can be used for quantitative analysis to determine the amount of the compound in a sample. researchgate.netnih.gov
For the analysis of this compound, a packed column, such as one with Chromosorb 102, can be used. osti.gov The operating conditions, including the temperatures of the injector, column, and detector, as well as the carrier gas flow rate, are optimized to achieve good separation and peak shape. osti.gov The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. Headspace GC, where the vapor above a sample is injected, is another approach that has been successfully used for the analysis of tetrahydrofuran and related compounds. researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC) for Enantioseparation
High-performance liquid chromatography (HPLC) is the primary method for determining the enantiomeric excess (ee) of chiral compounds. For the separation of the enantiomers of this compound, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188), are often effective for this purpose. ymcamerica.comymc.co.jp
The choice of the mobile phase, which can be a normal-phase solvent system (e.g., n-hexane/2-propanol) or a reversed-phase system (e.g., methanol (B129727)/water), is crucial for achieving good separation. ymc.co.jp The elution order of the enantiomers can sometimes be reversed by using a CSP with the opposite chirality. ymcamerica.com The enantiomeric excess is calculated by comparing the peak areas of the two enantiomers in the chromatogram. Chiral HPLC with columns like Chiralpak AD-H has been used to quantify the enantiomeric excess of similar compounds.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a fundamental and widely utilized analytical technique in synthetic chemistry for its simplicity, speed, and cost-effectiveness. researchgate.net In research involving this compound, TLC serves as an indispensable tool for qualitatively monitoring the progress of a chemical reaction. It allows chemists to quickly determine whether a starting material is being consumed and a new product is being formed, helping to establish reaction completion and identify the optimal time for reaction work-up. rsc.org
The principle of TLC relies on the differential partitioning of compounds between a stationary phase (typically a thin layer of silica (B1680970) gel or alumina (B75360) on a plate) and a liquid mobile phase (an eluent or solvent system). researchgate.net For reactions involving this compound, silica gel plates are commonly employed. The choice of mobile phase is critical and is typically a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate). The ratio of these solvents is adjusted to achieve optimal separation of the reactant from the product. wesleyan.edu
To monitor a reaction, small aliquots of the reaction mixture are taken at various time intervals and spotted onto a TLC plate. Typically, three lanes are spotted:
Lane 1 (Reference): A spot of the pure starting material, this compound.
Lane 2 (Co-spot): A spot where both the pure starting material and the reaction mixture are applied. This helps to confirm the identity of the starting material spot in the reaction lane.
Lane 3 (Reaction Mixture): A spot of the aliquot taken from the reaction vessel.
After spotting, the plate is placed in a chamber containing the chosen mobile phase. As the solvent moves up the plate via capillary action, the compounds travel at different rates based on their polarity and affinity for the stationary phase. This compound, being a polar alcohol, adheres more strongly to the polar silica gel and thus travels a shorter distance up the plate. Products of reactions, such as an ester or the corresponding aldehyde from an oxidation, are generally less polar than the starting alcohol. Consequently, they will travel further up the plate, resulting in a higher Retention Factor (Rf) value. wesleyan.edu
The Rf value is a key parameter calculated for each spot:
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) researchgate.net
By observing the TLC plate under a visualizing agent (such as UV light if the compounds are UV-active, or a chemical stain like potassium permanganate (B83412) or vanillin (B372448) that reacts with the compounds to produce colored spots), a researcher can track the reaction's progress. The spot corresponding to the starting material in the reaction mixture lane will diminish in intensity over time, while a new spot corresponding to the product will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
Detailed Research Findings
In synthetic procedures involving this compound, such as esterification or oxidation, TLC is the primary method for reaction monitoring. For instance, in an esterification reaction where the hydroxyl group of this compound is converted to an ester, the resulting product is significantly less polar. A mobile phase of hexane (B92381) and ethyl acetate (B1210297) is effective for resolving the polar alcohol from the less polar ester product on a silica gel plate. The progress can be monitored by observing the disappearance of the alcohol spot (lower Rf) and the appearance of the ester spot (higher Rf).
The following interactive table provides illustrative Rf values for this compound and a potential product in a common TLC solvent system. The exact Rf values can vary depending on specific conditions such as the exact solvent ratio, temperature, and plate quality. researchgate.net
| Compound | Functional Group | Expected Polarity | Solvent System (Hexane:Ethyl Acetate) | Typical Rf Value |
| This compound | Primary Alcohol | High | 3:1 | 0.25 |
| (S)-Tetrahydrofuran-2-ylmethyl acetate | Ester | Low | 3:1 | 0.60 |
| (S)-Tetrahydrofuran-2-carbaldehyde | Aldehyde | Medium | 3:1 | 0.45 |
This data demonstrates how a change in the functional group during a reaction leads to a distinct change in Rf value, allowing for effective monitoring by TLC. The less polar product travels further up the plate than the more polar starting alcohol.
Future Research Directions and Perspectives for S Tetrahydrofuran 2 Yl Methanol
Emerging Synthetic Methodologies
The drive for greener, more cost-effective, and efficient production of (S)-(Tetrahydrofuran-2-YL)methanol is fueling innovation in synthetic chemistry. Key areas of focus include the development of sustainable synthesis routes, the exploration of biocatalysis for industrial-scale production, and the implementation of continuous flow chemistry.
Development of More Sustainable and Greener Synthesis Routes
The chemical industry is increasingly prioritizing sustainability, prompting a shift towards environmentally benign synthetic processes. For this compound, this involves the use of renewable feedstocks and greener solvents. One promising avenue is the utilization of bio-based materials like starch, cellulose (B213188), and hemicellulose as starting points for the synthesis of oxygen-containing compounds. researchgate.net
A notable green solvent, 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources such as furfural (B47365) or levulinic acid, is gaining traction as a sustainable alternative to traditional solvents like tetrahydrofuran (B95107) (THF). researchgate.net Its low water solubility facilitates recovery and recycling, reducing waste and environmental impact. researchgate.net The use of such green solvents is a critical step in minimizing the environmental footprint associated with the production of this compound and its derivatives. repec.orgrsc.org
Exploration of Bio-catalytic and Enzymatic Synthesis for Industrial Scale-Up
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and efficient alternative to traditional chemical synthesis. nih.govsci-hub.se For the production of chiral molecules like this compound, enzymes can provide exquisite stereocontrol, leading to high-purity products under mild reaction conditions. nih.govresearchgate.net
Continuous Flow Chemistry for Efficient Production
Continuous flow chemistry is emerging as a powerful technology for the synthesis of fine chemicals and pharmaceuticals. mdpi.comflinders.edu.aumit.edu This approach involves pumping reactants through a series of reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. flinders.edu.auresearchgate.net The benefits of continuous flow include improved safety, enhanced reaction rates, and the potential for higher yields compared to traditional batch processing. flinders.edu.auresearchgate.net
For the synthesis of this compound, continuous flow processes can offer significant advantages. The ability to handle solids and slurries in flow is a key challenge being addressed, with strategies including solvent optimization and the use of specialized reactors. hybrid-chem.com The integration of in-line purification and analysis techniques can further streamline the manufacturing process, leading to a more efficient and automated production system. flinders.edu.au
Advanced Applications in Drug Discovery
The unique structural features of this compound make it a valuable scaffold for the design and synthesis of novel drug candidates. Researchers are actively exploring its potential in developing new therapeutics that can address unmet medical needs.
Design and Synthesis of Novel this compound-Based Drug Candidates
The tetrahydrofuran ring system is a common motif in many biologically active compounds. By incorporating the this compound moiety into new molecular architectures, medicinal chemists can create novel drug candidates with improved pharmacological properties.
Recent studies have demonstrated the successful design and synthesis of various derivatives. For example, a series of (R)-8-((tetrahydrofuran-2-yl)methyl)pyrido[2,3-d]pyrimidin-7-ones were developed as selective inhibitors of Activated Cdc42-associated kinase 1 (ACK1), a target for overcoming drug resistance in non-small cell lung cancer. nih.gov Similarly, novel tetrahydroisoquinoline derivatives incorporating this scaffold have shown promising antitumor activity. nih.gov The design of such compounds often involves structure-based drug design and the exploration of different chemical linkers to optimize their interaction with biological targets. nih.govrsc.org
Investigation of New Therapeutic Targets
The exploration of new therapeutic targets for this compound-based compounds is a vibrant area of research. mdpi.com By understanding the mechanism of action of these molecules, scientists can identify new disease pathways and develop more effective treatments.
For instance, the investigation of how these compounds interact with enzymes and cellular receptors can reveal novel therapeutic opportunities. The ability to modulate the activity of specific kinases, such as ACK1, highlights the potential of this scaffold in oncology. nih.gov Furthermore, the development of multi-target drugs, which can simultaneously interact with multiple biological targets, is a promising strategy for enhancing therapeutic efficacy and overcoming drug resistance. rsc.org The continued exploration of the biological activities of this compound derivatives will undoubtedly lead to the discovery of new therapeutic applications in the future. nih.gov
Pharmacological Profiling and Preclinical Studies of Derivatives
Future pharmacological research is likely to focus on the synthesis and evaluation of novel derivatives of this compound. The core tetrahydrofuran structure serves as a versatile scaffold for chemical modification, allowing for the exploration of a wide range of biological activities. While the parent compound is primarily a building block, its derivatives have shown potential in preclinical models.
Research has indicated that certain derivatives of tetrahydrofuran compounds exhibit cytostatic properties. Specifically, they have demonstrated activity against leukemia/lymphoma tumor cell lines and human prostate carcinoma cell lines, suggesting a potential avenue for anticancer drug development. The chiral nature of the (S)-enantiomer is crucial, as stereochemistry often dictates pharmacological activity. Future studies will likely involve the systematic modification of the hydroxymethyl group and the tetrahydrofuran ring to optimize these cytostatic effects and to understand the structure-activity relationship (SAR).
Conversely, specific antiviral activity for this compound has not been seen at subtoxic levels. However, the exploration of its structural analogs for efficacy against various viral infections remains a viable area of investigation. Preclinical studies will need to focus on creating libraries of derivatives and screening them against a broad panel of cancer cell lines and viral targets to identify lead compounds for further development.
Table 1: Investigated Activities of Tetrahydrofuran Derivatives
| Derivative Class | Investigated Activity | Target Cell Lines/Model | Research Finding | Source |
|---|---|---|---|---|
| General Tetrahydrofuran Derivatives | Cytostatic Properties | Leukemia/Lymphoma tumor lines | Exhibited cytostatic activity | |
| General Tetrahydrofuran Derivatives | Cytostatic Properties | Human prostate carcinoma cell lines | Exhibited cytostatic activity |
Role in Sustainable Chemistry
Application in Biofuel Research
This compound and its related compounds are gaining attention for their potential role in the development of sustainable biofuels. The focus is largely on furan-based derivatives produced from biomass, which are considered next-generation transport fuels due to their physicochemical properties being similar to fossil fuels. researchgate.net
One of the most studied related compounds is 2-Methyltetrahydrofuran (2-MeTHF), which can be produced from renewable resources like levulinic acid or furfural. researchgate.netresearchgate.net 2-MeTHF is a significant component in "P-Series Fuels," which are blends containing ethanol, natural gas liquids, and up to 70% renewable chemicals like 2-MeTHF. researchgate.net These fuels can be used alone or mixed with gasoline in any proportion. researchgate.net Research has also highlighted 2-MeTHF as a fuel additive to improve combustion efficiency and increase octane (B31449) ratings. researchgate.net
Further research has led to the development of tailored biofuels like 2-butyltetrahydrofuran, produced from lignocellulose-derived furfuralacetone (B7805260) in a continuous flow process. rsc.org This process involves hydrogenation and deoxygenation over commercial catalysts. rsc.org The conversion of biomass-derived platform chemicals into diesel-range fuels requires increasing the carbon chain length and reducing the oxygen content, a strategy successfully demonstrated with the synthesis of 2-butyltetrahydrofuran. rsc.org Given that this compound shares the same core structure, it represents a platform molecule that could be similarly upgraded into advanced biofuels.
Development of Renewable Feedstocks for this compound Synthesis
The synthesis of this compound and related furanics from renewable feedstocks is a cornerstone of its role in sustainable chemistry. The primary source for these "green" chemicals is lignocellulosic biomass, which is the most abundant form of biomass on the planet. rsc.org
Commonly used feedstocks include agricultural waste products such as:
Corn stover researchgate.net
Sugarcane bagasse researchgate.net
Rice straw researchgate.net
The conversion process typically involves the hydrolysis of cellulose and hemicellulose from the biomass to generate C5 and C6 sugars. rsc.org These sugars are then transformed into key platform chemicals like furfural and levulinic acid. researchgate.netrsc.org These intermediates are the direct precursors for synthesizing tetrahydrofuran derivatives. For instance, 2-MeTHF is synthesized from the hydrogenation of furfural or levulinic acid. researchgate.net Life cycle assessments (LCA) have shown that producing 2-MeTHF from corn-cob derived furfural can lower emissions by up to 97% compared to the traditional chemical synthesis of tetrahydrofuran (THF). researchgate.net
The challenge remains in efficiently and economically amassing sufficient quantities of these sustainable feedstocks for large-scale production. youtube.com Research is ongoing to optimize the logistics and processing of diverse biomass sources, including municipal solid waste and biogas, to create stable value chains for producing green chemicals and fuels like bio-methanol and furan (B31954) derivatives. youtube.com
Interdisciplinary Research Opportunities
Integration with Computational Chemistry and Molecular Modeling
Computational chemistry offers powerful tools to investigate the properties of this compound and its racemic form, tetrahydrofurfuryl alcohol (THFA), at a molecular level. researchgate.netyorku.ca Such studies are crucial for understanding its conformational preferences and non-covalent interactions, which underpin its reactivity and biological function.
Recent studies have combined rotational spectroscopy with quantum chemical calculations to map the gas-phase conformational landscape of THFA. researchgate.netyorku.ca These investigations have successfully identified and assigned transitions for stable conformers, distinguishing between nearly isoenergetic structures with different ring puckering—specifically, the envelope (E) and twist (T) forms. yorku.ca The research confirmed that the ring's geometry is influenced by the orientation of the hydroxymethyl group. yorku.ca
Table 2: Conformational Preferences of Tetrahydrofurfuryl Alcohol (THFA)
| Ring Geometry | Substituent Alignment | Relative Stability | Interconversion Barrier | Source |
|---|---|---|---|---|
| Envelope (E) | Gauche (-) (OCCO ~-60°) | Favored | Low (1.5–1.7 kJ mol⁻¹) | yorku.ca |
Theoretical calculations have also been used to determine the heats of formation for related structures like the THF-2-yl radical, providing fundamental thermodynamic data. pnnl.gov Furthermore, molecular interaction studies of THF with protic liquids like methanol (B129727) have been conducted to understand the nature of intermolecular forces, such as hydrogen bonding. icm.edu.pl These computational insights are invaluable for predicting the behavior of this compound in various applications, from its use as a solvent to its role as a chiral building block in synthesis. researchgate.neticm.edu.pl
Exploration of Ecological and Agricultural Applications
This compound and its analogs have demonstrated notable bioactivity in ecological and agricultural contexts, opening up new research avenues. The compound has been implicated in modulating seed germination in S. macranthera and can serve as a precursor for synthesizing compounds that mimic orchid pheromones. A related compound, (S)-2-(tetrahydrofuran-2-yl)acetic acid, has been identified as a pollinator attractant for orchids, although it requires other compounds to induce full copulatory behavior in the insects.
In agriculture, the racemic mixture tetrahydrofurfuryl alcohol (THFA) is registered under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) as a List 3 Inert ingredient, signifying it is of unknown toxicity. usda.gov It is used as an inert solvent in pesticide formulations applied to food crops. usda.gov Due to its synthesis from agricultural byproducts and its relatively benign nature, it is often considered a "green" solvent in industrial applications. usda.gov
Future research could focus on several areas:
Pollinator Attraction: Investigating the specific role of the (S)-enantiomer in attracting pollinators and exploring its potential use in targeted pollination strategies for agriculture or conservation.
Seed Germination: Elucidating the mechanism by which it influences seed germination and assessing its potential as a plant growth regulator.
Pest Management: Evaluating derivatives for more active roles in pest management, moving beyond its current use as an inert solvent.
These applications highlight the potential for this compound to contribute to more sustainable agricultural practices.
Challenges and Opportunities for Future Research
The continued and expanded use of this compound hinges on overcoming critical hurdles in its synthesis and production. Researchers are actively exploring innovative solutions to enhance efficiency, reduce costs, and improve the environmental profile of this important chemical intermediate.
Scalability of Enantioselective Syntheses
A primary challenge lies in the scalability of enantioselective synthetic routes to produce this compound with high purity. While numerous methods have been developed in the laboratory, their transition to large-scale industrial production is not always straightforward. Many advanced methods, such as those involving chiral rhodium or copper catalysts, can achieve excellent enantioselectivity, sometimes as high as 97% ee. chemistryviews.org However, the catalysts themselves can be expensive, and their separation from the final product can be complex and costly, posing a significant barrier to scaling up.
Strategies such as the intramolecular trapping of carbonyl ylides and asymmetric cyclization reactions have shown promise in creating the chiral tetrahydrofuran ring structure with high stereocontrol. nih.gov For instance, a one-pot copper-catalyzed asymmetric Henry reaction followed by iodocyclization has been shown to be an efficient route to polysubstituted tetrahydrofuran derivatives. chemistryviews.org Another approach involves a two-step synthesis starting from enantiomeric lactone acids, which provides a convenient pathway to novel chiral tetrahydrofurans. researchgate.net
The key opportunity for future research is the development of robust, reusable, and highly active catalysts that can operate under mild and operationally simple conditions. rsc.org Photochemical methods and biocatalysis are emerging as potential avenues that could offer more sustainable and scalable alternatives to traditional metal-catalyzed reactions.
Table 1: Comparison of Selected Enantioselective Synthesis Methods for Tetrahydrofuran Derivatives
| Method | Catalyst/Reagent | Key Features | Reported Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Asymmetric Henry Reaction & Iodocyclization | Copper Catalyst | One-pot sequential reaction. | Up to 97% | chemistryviews.org |
| Carbonyl Ylide Cycloaddition | Rhodium Complexes | Intramolecular trapping creates the ring structure. | High, but specific values vary. | nih.gov |
| Ring Expansion of Oxetanes | Chiral Lewis Acids | Provides access to a broad range of derivatives. | Up to 98% | nih.gov |
| Reduction of Lactone Acids | BH₃·Me₂S / Et₃SiH and BF₃·Et₂O | Two-step process from chiral starting materials. | Not directly reported, depends on precursor. | researchgate.net |
Development of Cost-Effective Production Methods
The economic viability of this compound is intrinsically linked to the cost of its production. A major opportunity for cost reduction lies in the utilization of renewable feedstocks. The production of related compounds, such as 2-methyltetrahydrofuran (2-MeTHF), from bio-based resources like lignocellulosic biomass is a well-researched area that provides a roadmap. researchgate.net
This bio-based approach typically involves the conversion of polysaccharides from agricultural waste, such as corn cobs, into platform chemicals like furfural and levulinic acid. researchgate.netnih.gov These intermediates can then be catalytically transformed into the tetrahydrofuran core structure. Adopting a similar bio-refinery concept for this compound could significantly lower its dependence on fluctuating petroleum prices and create a more sustainable and potentially cheaper manufacturing process. docksci.com
Furthermore, processes that use a mixture of a recyclable solvent like tetrahydrofuran (THF), water, and a dilute acid have been shown to be effective in breaking down biomass into constituent sugars, which can serve as fermentation feedstocks. rsc.orgresearchgate.net The ease of recovery and reuse of solvents like THF is a key factor in making such processes economically feasible. rsc.org Future research will likely focus on optimizing the conversion of bio-derived intermediates specifically into the chiral this compound, possibly through asymmetric hydrogenation or enzymatic resolution.
Addressing Environmental Impact of Production and Use
Minimizing the environmental impact of chemical production is a global imperative. The shift towards bio-based feedstocks for producing tetrahydrofuran derivatives represents a significant step towards "green chemistry." nih.gov Life Cycle Assessment (LCA) studies conducted on 2-MeTHF manufactured from renewable sources, such as corn cob waste, have demonstrated a dramatic reduction in environmental impact compared to its petrochemical counterpart. docksci.comresearchgate.net
For instance, the production of 1 kg of 2-MeTHF from renewable resources results in total life cycle emissions of approximately 0.191 kg, with a carbon footprint of about 0.150 kg of CO2. nih.govdocksci.comresearchgate.net This stands in stark contrast to the 5.46 kg of CO2 emitted per kg of THF produced via conventional petrochemical routes. researchgate.net This suggests that producing this compound from renewable resources could lead to a reduction in greenhouse gas emissions of up to 97%. docksci.comresearchgate.net
Table 2: Comparative Life Cycle CO2 Emissions for Solvent Production
| Solvent | Production Route | CO2 Emissions (kg CO2 per kg of product) | Reference |
|---|---|---|---|
| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable (from corn cob waste) | ~0.150 | researchgate.net |
| Tetrahydrofuran (THF) | Conventional (Petrochemical) | 5.46 | researchgate.net |
Q & A
Basic Research Questions
Q. What are the standard laboratory protocols for synthesizing (S)-(Tetrahydrofuran-2-yl)methanol with high enantiomeric purity?
- Methodological Answer : The synthesis typically involves enantioselective epoxide ring-opening or catalytic hydroxymethylation. For example, (R)-tert-butyldimethylsilane-protected epoxide intermediates can be treated with methanol and a catalytic amount of acetyl chloride under mild conditions (room temperature, 20 min), followed by purification via flash column chromatography using a hexane/ethyl acetate gradient (50:1 to 100% ethyl acetate) to achieve yields up to 92% . Silica gel chromatography with dichloromethane/methanol (50:1) is also effective, yielding 52% of the pure enantiomer . Key steps include inert gas purging of solvents and rigorous monitoring of reaction progress via TLC.
Q. What spectroscopic methods are critical for characterizing this compound, and what key spectral features confirm its structure?
- Methodological Answer :
- IR Spectroscopy : A broad peak at ~3390 cm⁻¹ confirms the presence of the hydroxyl (-OH) group. Additional peaks at 2927 cm⁻¹ (C-H stretching) and 1056 cm⁻¹ (C-O in tetrahydrofuran) are characteristic .
- NMR : NMR shows distinct signals for the tetrahydrofuran ring protons (δ 1.6–2.2 ppm for CH groups, δ 3.6–4.0 ppm for the methine and hydroxymethyl protons). Enantiomeric purity is verified by comparing NMR shifts with commercial standards .
- Mass Spectrometry : EI-MS fragments at m/z = 98 (molecular ion minus HO), 81 (tetrahydrofuran ring cleavage), and 53 (furan derivative) confirm the structure .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for volatile steps .
- Waste Management : Segregate waste in labeled containers and dispose via certified biohazard waste services to prevent environmental contamination .
- Peroxide Risk : Store under inert gas (e.g., argon) and avoid prolonged exposure to light/air, as tetrahydrofuran derivatives can form explosive peroxides .
Advanced Research Questions
Q. How can researchers optimize enantioselective synthesis of this compound to improve yield and purity?
- Methodological Answer :
- Catalyst Selection : Chiral Lewis acids (e.g., BINOL-derived catalysts) enhance enantiomeric excess (ee) during epoxide ring-opening. For example, using (R)-configured catalysts improves (S)-enantiomer selectivity .
- Solvent Optimization : Anhydrous tetrahydrofuran or methanol increases reaction efficiency by minimizing side reactions. Solvent polarity adjustments during chromatography (e.g., ethyl acetate/hexane gradients) improve separation .
- Reaction Monitoring : Use chiral HPLC with columns like Chiralpak AD-H to quantify ee. Compare retention times with racemic mixtures for accuracy .
Q. What strategies address contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify the hydroxymethyl group (e.g., esterification, oxidation) and evaluate bioactivity. For instance, ester derivatives like (S,S)-15 showed 98% yield in anti-inflammatory assays, suggesting enhanced stability .
- Batch Consistency : Ensure synthetic batches are ≥98% pure (via HPLC) and characterized by identical spectral data to eliminate variability .
- Mechanistic Studies : Use isotopic labeling (e.g., -methanol) to track metabolic pathways in biological systems .
Q. How can this compound serve as a chiral building block in synthesizing complex pharmaceutical intermediates?
- Methodological Answer :
- Esterification : React with acyl chlorides (e.g., 3,3,3-trifluoro-2-methoxy-2-phenylpropanoyl chloride) in dichloromethane using DMAP as a catalyst. Purify via silica gel chromatography to obtain esters with potential anticancer activity .
- Glycosylation : Use Mitsunobu conditions (DIAD, PPh) to link the hydroxymethyl group to saccharides, enabling access to nucleoside analogs .
- Polymer Synthesis : Incorporate into biodegradable polyesters via ring-opening polymerization (ROP) with ε-caprolactone, monitored by NMR for monomer conversion .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
